5-Hydroxy-1H-indazole-6-carboxylic acid
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Overview
Description
5-Hydroxy-1H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. The presence of both hydroxyl and carboxylic acid functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1H-indazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . Another method involves the use of iron(III) chloride-mediated reactions with hydrazine hydrate in methanol at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted indazoles, alcohols, aldehydes, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Hydroxy-1H-indazole-6-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Hydroxy-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow the compound to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .
Comparison with Similar Compounds
- 1H-Indazole-3-carboxylic acid
- 5-Chloro-1H-indazole-3-carboxylic acid
- 6-Chloro-1H-indazole-3-carboxylic acid
- 5,7-Dichloro-1H-indazole
Comparison: 5-Hydroxy-1H-indazole-6-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which enhance its reactivity and biological activity compared to other indazole derivatives. The hydroxyl group provides additional sites for hydrogen bonding and interactions with biological targets, making it a valuable compound for drug development and other applications .
Properties
IUPAC Name |
5-hydroxy-1H-indazole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-7-1-4-3-9-10-6(4)2-5(7)8(12)13/h1-3,11H,(H,9,10)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUPMFFHQFVJBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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